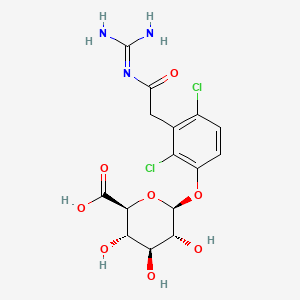
3-HydroxyGuanfacineO-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HydroxyGuanfacineO-beta-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HydroxyGuanfacineO-beta-D-Glucuronide typically involves the glucuronidation of guanfacine. This process can be achieved using UDP-glucuronic acid as a glucuronide donor in the presence of specific enzymes such as glycosyltransferases . The reaction conditions often include a pH of around 7.5 and a temperature of 35°C to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using engineered microbial strains. These strains are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-HydroxyGuanfacineO-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The phenolic structure can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic structure can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
3-HydroxyGuanfacineO-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Explored for its potential therapeutic effects and its role as a metabolite of guanfacine in pharmacokinetic studies.
Industry: Utilized in the development of biocatalytic processes for the production of glucuronides
Mechanism of Action
The mechanism of action of 3-HydroxyGuanfacineO-beta-D-Glucuronide involves its interaction with alpha-2A adrenergic receptors. As a metabolite of guanfacine, it modulates the activity of these receptors, leading to reduced sympathetic nervous system activity. This results in decreased heart rate and blood pressure, as well as improved cognitive function in ADHD patients .
Comparison with Similar Compounds
Similar Compounds
Glycyrrhetic Acid 3-O-mono-beta-D-glucuronide: A compound with similar glucuronidation but derived from glycyrrhizin, known for its sweetening properties and biological activities.
2-Nitrophenyl beta-D-galactopyranoside: Another glucuronide used in enzymatic studies, particularly for detecting beta-galactosidase activity.
Uniqueness
3-HydroxyGuanfacineO-beta-D-Glucuronide is unique due to its specific role as a metabolite of guanfacine, a drug used in ADHD and hypertension treatment. Its selective interaction with alpha-2A adrenergic receptors distinguishes it from other glucuronides .
Properties
Molecular Formula |
C15H17Cl2N3O8 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2,4-dichloro-3-[2-(diaminomethylideneamino)-2-oxoethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17Cl2N3O8/c16-5-1-2-6(8(17)4(5)3-7(21)20-15(18)19)27-14-11(24)9(22)10(23)12(28-14)13(25)26/h1-2,9-12,14,22-24H,3H2,(H,25,26)(H4,18,19,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
QGPJARVHDMOHKC-BYNIDDHOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)
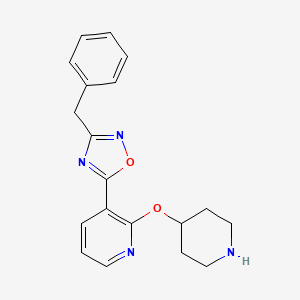
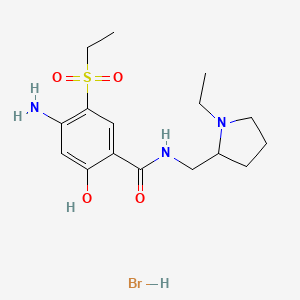

![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
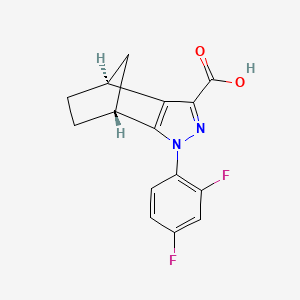
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
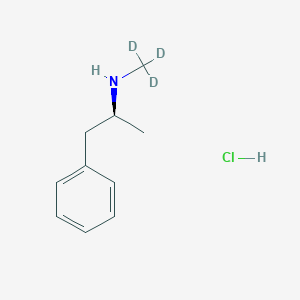
![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
